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Cat. No.: B1294970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Iodo-1-propanol (C₃H₇IO) is a bifunctional organic molecule that serves as a versatile

building block in organic synthesis. Its reactivity is characterized by the presence of two key

functional groups: a primary alcohol (-OH) and a primary alkyl iodide (-I). This duality allows for

a wide range of chemical transformations, making it a valuable intermediate in the synthesis of

pharmaceuticals, fine chemicals, and materials. The high reactivity of the carbon-iodine bond,

coupled with the classic transformations of the hydroxyl group, provides chemists with a

powerful tool for molecular construction. This technical guide provides a comprehensive

overview of the reactivity profile of 3-iodo-1-propanol, including quantitative data, detailed

experimental protocols, and visual representations of key reactions and workflows.

Core Reactivity and Physicochemical Properties
The chemical behavior of 3-iodo-1-propanol is dictated by its two functional groups. The

carbon-iodine bond is highly susceptible to nucleophilic attack, as iodide is an excellent leaving

group. This facilitates a variety of substitution reactions at the C1 position. Concurrently, the

primary hydroxyl group can undergo oxidation, esterification, and etherification reactions. The

interplay between these two reactive centers allows for selective transformations by careful

choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of 3-Iodo-1-propanol
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Property Value

Molecular Formula C₃H₇IO

Molecular Weight 185.99 g/mol [1]

Appearance Colorless to pale yellow liquid

Density 1.942 g/mL at 25 °C[1]

Boiling Point 115 °C at 38 mmHg[1]

Refractive Index n20/D 1.556[1]

Solubility Soluble in water and organic solvents

Table 2: Spectroscopic Data of 3-Iodo-1-propanol

Spectroscopy Key Features

¹H NMR

δ (ppm): ~3.7 (t, 2H, CH₂-OH), ~3.3 (t, 2H, CH₂-

I), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), ~2.5 (s,

1H, -OH)

¹³C NMR δ (ppm): ~62 (C-OH), ~36 (C-CH₂-C), ~7 (C-I)

IR (Infrared)

Broad peak around 3300 cm⁻¹ (O-H stretch),

peaks around 2900 cm⁻¹ (C-H stretch), peak

around 1050 cm⁻¹ (C-O stretch), peak around

600 cm⁻¹ (C-I stretch)

Mass Spectrometry

Molecular ion peak (M⁺) at m/z 186. Key

fragments at m/z 169 ([M-OH]⁺), 127 (I⁺), 59

([M-I]⁺)

Key Reactions and Synthetic Applications
Nucleophilic Substitution at the Carbon-Iodine Bond
The primary alkyl iodide functionality is the most reactive site for nucleophilic substitution,

proceeding readily via an Sɴ2 mechanism. The weak C-I bond and the stability of the iodide
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anion make it an excellent leaving group.

A classic and highly effective method for forming ethers. An alkoxide nucleophile displaces the

iodide to form an ether linkage.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert

atmosphere.

Reaction: To the freshly prepared sodium methoxide solution, add 3-iodo-1-propanol (1.0

eq) dropwise at room temperature.

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by

TLC.

Work-up: After cooling to room temperature, quench the reaction with water and extract the

product with diethyl ether.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

distillation.

Expected Yield: Moderate to high. A similar reaction using 3-chloro-1-propanol with sodium

methoxide has reported yields around 70%.

DOT Diagram: Williamson Ether Synthesis Mechanism
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Caption: Sɴ2 mechanism of Williamson ether synthesis.

The introduction of an azide group is a crucial step in the synthesis of amines, triazoles, and

other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Azido-1-propanol

Reaction Setup: In a round-bottom flask, dissolve 3-iodo-1-propanol (1.0 eq) in a mixture of

acetone and water (e.g., 5:1 v/v).

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

Reflux: Heat the mixture to reflux and stir for 12-24 hours.

Work-up: After cooling, remove the acetone under reduced pressure. Add water to the

residue and extract the product with diethyl ether.

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and

concentrate to obtain 3-azido-1-propanol.

Expected Yield: High. The analogous reaction with 3-bromo-1-propanol reports yields up to

77%.
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This reaction is a valuable method for carbon chain extension, forming a nitrile that can be

further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 4-Hydroxybutanenitrile

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-iodo-1-
propanol (1.0 eq) in a polar aprotic solvent such as DMSO or ethanol.

Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is

highly toxic.

Heating: Heat the reaction mixture at 60-80 °C for several hours.

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify

by distillation or chromatography.

Expected Yield: Moderate. The choice of solvent is critical to avoid side reactions.

Reactions of the Hydroxyl Group
The primary alcohol functionality of 3-iodo-1-propanol can be readily transformed into other

functional groups.

Mild oxidizing agents can convert the primary alcohol to an aldehyde, while strong oxidizing

agents will yield a carboxylic acid.

Experimental Protocol: Oxidation to 3-Iodopropanoic Acid using Jones Reagent

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric

acid and then dilute with water. Caution: Jones reagent is corrosive and a strong oxidant.

Reaction: To a solution of 3-iodo-1-propanol (1.0 eq) in acetone, add the Jones reagent

dropwise at 0 °C.

Monitoring: The reaction is typically rapid and exothermic. The color changes from reddish-

orange to green.
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Work-up: Quench the reaction with isopropanol, dilute with water, and extract the product

with diethyl ether.

Purification: Dry the organic layer and remove the solvent. The crude acid can be purified by

recrystallization.

Expected Yield: Generally high for the oxidation of primary alcohols to carboxylic acids with

Jones reagent.

DOT Diagram: Oxidation Workflow
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Click to download full resolution via product page

Caption: Workflow for the oxidation of 3-iodo-1-propanol.

Ester formation can be achieved by reacting 3-iodo-1-propanol with a carboxylic acid, acid

chloride, or acid anhydride.

Experimental Protocol: Synthesis of 3-Iodopropyl Acetate

Reaction Setup: In a flask, combine 3-iodo-1-propanol (1.0 eq) with acetic anhydride (1.2

eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

Heating: Gently heat the mixture under reflux for 1-2 hours.

Work-up: Cool the mixture, add water, and extract the ester with an organic solvent like

diethyl ether.

Purification: Wash the organic layer with sodium bicarbonate solution to remove unreacted

acid, followed by brine. Dry over an anhydrous salt and remove the solvent. The product can

be purified by distillation.

Expected Yield: High.

Table 3: Summary of Key Reactions of 3-Iodo-1-propanol
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Reaction Type Reagents Product Typical Conditions

Williamson Ether

Synthesis
RONa (e.g., CH₃ONa) RO-(CH₂)₃-OH

Anhydrous alcohol,

reflux

Azide Substitution NaN₃ N₃-(CH₂)₃-OH Acetone/water, reflux

Cyanide Substitution KCN NC-(CH₂)₃-OH
Ethanol or DMSO,

heat

Oxidation (to

Carboxylic Acid)

CrO₃, H₂SO₄ (Jones

Reagent)
I-(CH₂)₂-COOH Acetone, 0 °C to RT

Esterification
(CH₃CO)₂O, H⁺ or

Pyridine
CH₃COO-(CH₂)₃-I Reflux

Reaction with

Ammonia
Excess NH₃ H₂N-(CH₂)₃-OH Heat, pressure

Conclusion
3-Iodo-1-propanol is a highly valuable and versatile reagent in organic synthesis. Its dual

functionality allows for a broad spectrum of chemical transformations, enabling the construction

of complex molecules. The facile displacement of the iodide and the reactivity of the hydroxyl

group provide orthogonal handles for synthetic chemists. A thorough understanding of its

reactivity profile, as outlined in this guide, is essential for its effective utilization in research,

development, and industrial applications. Careful selection of reaction conditions and reagents

is paramount to achieving high selectivity and yields in synthetic endeavors involving this

important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Dual Nature of 3-Iodo-1-propanol: An In-Depth
Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294970#3-iodo-1-propanol-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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